3-(4-chlorophenyl)-1H-pyrazole hydrochloride
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Overview
Description
3-(4-chlorophenyl)-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the 4-chlorophenyl group in the structure of this compound imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Compounds with similar structures, such as ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, have been found to exhibit significant anti-allergic activities . These derivatives interact with H1 receptors, which play a crucial role in allergic reactions .
Mode of Action
For instance, pitolisant, a compound with a similar structure, acts as an antagonist and inverse agonist at the histamine H3 receptor .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to allergic reactions . For instance, pitolisant enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Pharmacokinetics
Pitolisant, a compound with a similar structure, is metabolized by cyp2d6 and cyp3a4 into non-conjugated metabolites .
Result of Action
Compounds with similar structures have been found to exhibit significant anti-allergic activities . For instance, pitolisant has been found to reduce the Epworth Sleepiness Scale (ESS) score in patients with narcolepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1H-pyrazole hydrochloride typically involves the reaction of 4-chlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The hydrochloride salt is then obtained by treating the pyrazole with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Another compound with a 4-chlorophenyl group, used in similar research contexts.
3-(4-chlorophenyl)-1H-indole: Shares structural similarities and is used in medicinal chemistry.
Uniqueness
3-(4-chlorophenyl)-1H-pyrazole hydrochloride is unique due to its specific pyrazole ring structure combined with the 4-chlorophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1H-pyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-12-9;/h1-6H,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEWQIDCHIZPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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